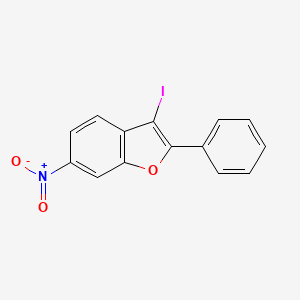

3-Iodo-6-nitro-2-phenyl-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8INO3 |

|---|---|

Molecular Weight |

365.12 g/mol |

IUPAC Name |

3-iodo-6-nitro-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H8INO3/c15-13-11-7-6-10(16(17)18)8-12(11)19-14(13)9-4-2-1-3-5-9/h1-8H |

InChI Key |

PEPWQLDCQDIASD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodo 6 Nitro 2 Phenyl 1 Benzofuran and Its Precursors

Strategies for Benzofuran (B130515) Core Formation with Directed Regioselectivity

The synthesis of polysubstituted benzofurans, such as 3-Iodo-6-nitro-2-phenyl-1-benzofuran, demands precise control over the placement of functional groups on the heterocyclic core. Directed regioselectivity is paramount for creating the desired isomer and avoiding complex product mixtures. Methodologies to achieve this control often rely on the strategic choice of starting materials, catalysts, and reaction conditions to govern the formation of specific carbon-carbon and carbon-oxygen bonds during the ring-closure process. Key precursors typically include substituted phenols and alkynes, which can be coupled and cyclized through various catalytic cycles to yield the benzofuran scaffold.

Palladium-Catalyzed Cyclization Approaches (e.g., Sonogashira-type Annulation)

Palladium catalysis is a cornerstone for the synthesis of benzofurans, offering robust and versatile pathways. nih.gov The Sonogashira cross-coupling reaction, which joins aryl halides with terminal acetylenes, is frequently employed in a tandem sequence with a cyclization step to construct the benzofuran ring. researchgate.netresearchgate.net This approach allows for the direct incorporation of the C2-substituent (the phenyl group in this case) from the alkyne component.

One-pot cascade reactions represent a highly efficient strategy for synthesizing complex benzofurans from simple, readily available precursors like substituted phenols and terminal alkynes. nih.govresearchgate.net These processes combine multiple reaction steps, such as coupling and cyclization, into a single operation, thereby minimizing waste and simplifying purification. researchgate.net A common one-pot method involves the palladium-catalyzed Sonogashira coupling of a substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the benzofuran ring. rsc.org

For the synthesis of a precursor to this compound, a plausible one-pot approach would start with a 2-halo-4-nitrophenol and phenylacetylene (B144264). The initial Sonogashira coupling forms a 2-(phenylethynyl)-4-nitrophenol intermediate, which then undergoes cyclization. The crucial 3-iodo group can be introduced through electrophilic iodocyclization of the alkyne intermediate, often using an iodine source like iodine monochloride (ICl) or molecular iodine (I₂). researchgate.net

Table 1: Palladium-Catalyzed One-Pot Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| o-Iodophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Varies | 2,3-Disubstituted Benzofurans | Good to Excellent |

| o-Bromophenols, Ketones | Pd₂(dba)₃, phosphine (B1218219) ligand, NaOt-Bu | Toluene, 80-110 °C | 2,3-Disubstituted Benzofurans | Moderate |

This table presents generalized findings from multiple sources. nih.govorganic-chemistry.orgacs.org

The yield and regioselectivity of palladium-catalyzed reactions are highly dependent on the choice of the catalyst and associated ligands. For the synthesis of iodinated benzofurans, careful optimization is essential to ensure the desired outcome. Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. nih.govmdpi.com

The selection of the phosphine ligand is critical. For instance, bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. In some cases, ligand-free systems have been developed, although they may have a more limited substrate scope. acs.org For the specific synthesis of 7-iodobenzofurans, a highly regioselective tandem α-arylation/intramolecular O-arylation has been achieved using a palladium catalyst, where the reaction initiates exclusively at the least sterically hindered position of a triiodoarene precursor. researchgate.net The synthesis of 3-iodobenzofurans often relies on a subsequent electrophilic cyclization step after the initial palladium-catalyzed coupling, where the choice of iodine source (e.g., I₂, ICl) is a key parameter. researchgate.net

Copper-Mediated Cycloaddition and Cyclization Protocols

Copper catalysts offer an alternative and often more economical approach to benzofuran synthesis. rsc.org Copper can mediate the coupling of phenols and alkynes and facilitate the subsequent intramolecular cyclization required to form the benzofuran ring. rsc.org In some protocols, copper iodide (CuI) is used as a co-catalyst in palladium-catalyzed Sonogashira reactions to facilitate the formation of the key copper-acetylide intermediate. rsc.orgacs.orgnih.gov

Copper can also promote C-O bond formation directly. An efficient method for synthesizing benzothieno[3,2-b]benzofurans via an intramolecular dehydrogenative C–H/O–H coupling has been developed using a copper mediator, suggesting a potential pathway for forming the C-O bond in benzofuran synthesis via a radical mechanism. rsc.org One-pot syntheses using copper catalysts can be achieved by reacting o-hydroxy aldehydes, amines, and alkynes, showcasing the versatility of copper in constructing the benzofuran core. nih.gov

Table 2: Examples of Copper-Mediated Benzofuran Synthesis

| Method | Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst, O₂ | One-pot, regioselective synthesis of polysubstituted benzofurans. rsc.org |

| Tandem Cyclization | o-Alkynylphenyl isothiocyanates, Phosphites | Copper(II) catalyst | Involves C-P and C-S bond formation in one pot. nih.gov |

Metal-Free and Organocatalytic Approaches for Benzofuran Ring Closure

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic routes to benzofurans have been developed. A prominent strategy for introducing an iodine atom at the C3 position is through electrophilic cyclization. researchgate.net This method typically involves reacting an o-alkynylphenol intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl). researchgate.net The reaction proceeds via an iodonium-ion-induced 5-endo-dig cyclization, which is highly regioselective for the 3-iodo-substituted product. This approach has been successfully carried out under solvent-free conditions in a ball mill, highlighting its potential as a green chemistry method.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can also be used to catalyze the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans in a metal-free process. organic-chemistry.org Furthermore, a transition-metal-free, one-pot protocol has been developed using O-aryl carbamates and alkynylsulfones, proceeding through a directed ortho-lithiation reaction followed by cyclization. nih.gov

Iron-Catalyzed Oxidative Cyclization Reactions

Iron is an abundant, inexpensive, and environmentally benign metal that has found application as a catalyst in organic synthesis. Iron(III) chloride (FeCl₃) has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to afford a variety of benzofurans. nih.gov This method allows for the construction of the benzofuran ring through a direct oxidative aromatic C-O bond formation. nih.gov While less common than palladium or copper catalysis for this specific transformation, iron-catalyzed methods represent a growing area of interest due to their economic and environmental advantages.

Introduction of Iodine at the C3 Position

The incorporation of an iodine atom at the C3 position of the 2-phenyl-1-benzofuran scaffold can be achieved through two primary strategies: direct iodination of a pre-formed benzofuran ring or through a cascade reaction where the iodine is incorporated during the formation of the heterocyclic ring.

Direct Iodination Strategies and Their Regioselectivity

Direct electrophilic iodination of a 6-nitro-2-phenyl-1-benzofuran precursor is a straightforward approach to introduce iodine at the C3 position. The regioselectivity of this reaction is governed by the electronic properties of the benzofuran ring and the directing effects of the existing substituents. The benzofuran ring system is generally susceptible to electrophilic attack. While the C2 position is typically the most nucleophilic, its substitution with a phenyl group in the precursor directs electrophiles to other positions.

The phenyl group at C2 is an activating group, while the nitro group at C6 is a strong deactivating group, withdrawing electron density from the benzene (B151609) ring of the benzofuran nucleus. Electrophilic substitution on the furan (B31954) ring is generally preferred over the deactivated benzene ring. The C3 position is the most likely site for electrophilic attack on the furan ring of a 2-substituted benzofuran.

Common iodinating reagents for such transformations include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) often in the presence of an activating agent. organic-chemistry.orgorganic-chemistry.orgnih.govd-nb.info The choice of reagent and reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, the use of NIS in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) is a widely adopted method for the iodination of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org

Table 1: Exemplary Conditions for Direct Iodination of Aromatic Compounds

| Iodinating Agent | Catalyst/Solvent | Substrate Type | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) / CH₃CN | Methoxy-substituted aromatics | organic-chemistry.org |

| Iodine Monochloride (ICl) | CH₂Cl₂ | Alkynes for electrophilic cyclization | researchgate.net |

| Molecular Iodine (I₂) | Silver Mesylate / CH₂Cl₂ | (Hetero)arenes | nih.govd-nb.info |

While no specific study on the direct iodination of 6-nitro-2-phenyl-1-benzofuran was identified, based on general principles of electrophilic aromatic substitution on benzofurans, the reaction is predicted to proceed with high regioselectivity at the C3 position. stackexchange.comechemi.com

Cascade Reactions Incorporating Iodine During Ring Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules in a single operation. researchgate.netnih.gov For the synthesis of 3-iodo-2-phenyl-1-benzofuran derivatives, a common cascade strategy involves the cyclization of a suitably substituted o-alkynylphenol. researchgate.netnih.gov

This methodology typically starts with a Sonogashira coupling of a substituted o-iodophenol with a terminal alkyne to form the o-alkynylphenol intermediate, which can then undergo an iodocyclization. researchgate.netnih.govrsc.org Alternatively, an o-alkynylphenol can be directly subjected to an electrophilic cyclization using an iodine source. In the context of synthesizing this compound, this would involve the reaction of a 2-alkynyl-4-nitrophenol with an iodine electrophile.

The general mechanism involves the electrophilic attack of an iodonium (B1229267) species (I⁺), generated from reagents like I₂ or ICl, on the alkyne. This attack is followed by an intramolecular 5-endo-dig cyclization, where the phenolic oxygen acts as the nucleophile, leading to the formation of the benzofuran ring with the iodine atom at the C3 position. researchgate.net

Table 2: Examples of Cascade Reactions for the Synthesis of 3-Iodobenzofurans

| Starting Materials | Iodinating Agent | Catalyst | Product | Reference |

| o-Alkynylphenols | Iodine Monochloride (ICl) | - | 3-Iodobenzofurans | researchgate.net |

| o-Alkynylphenols | Molecular Iodine (I₂) | - | 3-Iodobenzofurans | researchgate.net |

| 2-Iodoaryl allenyl ethers | - | Single-electron transfer | Polycyclic benzofurans | nih.gov |

This approach is highly versatile, allowing for the introduction of various substituents on both the phenyl ring and the benzofuran nucleus by choosing appropriately substituted starting materials.

Integration of the Nitro Group at the C6 Position

The introduction of a nitro group at the C6 position of the 2-phenyl-1-benzofuran core can be accomplished either by direct nitration of the benzofuran scaffold or by utilizing starting materials that already contain the nitro functionality.

Nitration of Benzofuran Precursors and Derivatives

Direct nitration of 2-phenyl-1-benzofuran is a viable method for introducing a nitro group onto the benzofuran ring system. The regiochemical outcome of this electrophilic aromatic substitution is dependent on the reaction conditions and the directing effects of the heterocyclic system and the phenyl substituent. scirp.org The benzofuran nucleus is generally activated towards electrophilic substitution, with positions on the benzene ring being the typical sites for nitration.

Studies on the nitration of 2-substituted benzofurans have shown that the position of nitration can be controlled. For instance, nitration of iridabenzofurans, which are metallo-analogues of benzofurans, has demonstrated that dinitration can occur at the C2 and C6 positions. researchgate.netepfl.ch For 2-phenyl-1-benzofuran, the phenyl group at C2 is ortho, para-directing, while the oxygen of the furan ring directs to the ortho and para positions of the benzene ring of the benzofuran, namely positions 4 and 6. The steric hindrance of the phenyl group at C2 may influence the accessibility of the adjacent positions.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, or milder reagents like copper(II) nitrate (B79036) in acetic anhydride, can be employed. researchgate.netepfl.ch The choice of conditions can influence the regioselectivity of the reaction.

Table 3: Regioselectivity in the Nitration of Aromatic Compounds

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Iridabenzofuran | Cu(NO₃)₂ | Acetic Anhydride | C2 and C6 dinitro derivative | researchgate.netepfl.ch |

| Anilides | HNO₃ / H₂SO₄ | Ultrasonic assistance | High para-selectivity | scirp.org |

| 2,5-diphenyl-1,3,4-oxadiazole | HNO₃ / H₂SO₄ | - | Mixture of meta- and para-nitrophenyl (B135317) isomers | acs.org |

Synthetic Routes Utilizing Nitro-Substituted Starting Materials

An alternative and often more regioselective strategy for the synthesis of 6-nitro-2-phenyl-1-benzofuran is to start with a precursor that already contains the nitro group in the desired position. A common approach is to utilize a substituted 4-nitrophenol (B140041) as a key building block.

One such method is the intramolecular Wittig reaction. sciforum.net This involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt, derived from a nitro-substituted salicylaldehyde, with a benzoyl chloride. For the synthesis of 6-nitro-2-phenyl-1-benzofuran, this would entail starting with 2-hydroxy-5-nitrobenzaldehyde.

Another powerful method is the Sonogashira coupling of a nitro-substituted o-halophenol with phenylacetylene, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.netnih.gov For example, 2-bromo-4-nitrophenol (B183087) can be coupled with phenylacetylene in the presence of a palladium catalyst to yield the corresponding 2-alkynylphenol, which then cyclizes to 6-nitro-2-phenyl-1-benzofuran. nih.govquora.com

Table 4: Synthesis of Nitro-Substituted Benzofurans from Nitro-Precursors

| Starting Materials | Key Reaction | Product | Reference |

| Nitro-substituted o-hydroxybenzyl alcohol and benzoyl chloride | Intramolecular Wittig reaction | Nitro-substituted 2-phenylbenzofurans | sciforum.net |

| 2-Bromo-4-nitrophenol and Phenylacetylene | Sonogashira coupling and cyclization | 6-Nitro-2-phenyl-1-benzofuran | nih.gov |

This approach offers excellent control over the position of the nitro group, avoiding the potential for isomeric mixtures that can arise from direct nitration.

Green Chemistry Methodologies in this compound Synthesis

The synthesis of complex heterocyclic compounds such as this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. nih.gov These methodologies aim to create more sustainable synthetic pathways by employing alternative energy sources, environmentally benign solvents, and recoverable catalysts. The application of techniques like microwave-assisted synthesis, reactions in aqueous or solvent-free conditions, and the use of recyclable catalytic systems represents a significant advancement in the eco-friendly production of benzofuran derivatives and their precursors. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes compared to conventional heating methods. sapub.org This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture.

In the context of benzofuran synthesis, microwave irradiation has been successfully applied to various reaction types, including Perkin rearrangements, multicomponent reactions, and cyclization processes. nih.govkcl.ac.uk For instance, the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, a reaction that traditionally requires approximately 3 hours, can be completed in just 5 minutes with excellent yields (99%) under microwave conditions. nih.gov Similarly, other benzofuran derivatives have been synthesized in 2-4 minutes using microwave assistance, a stark contrast to the 4-6 hours required by conventional methods, which often result in poorer yields. sapub.org

The application of this technology to the synthesis of this compound could be envisioned in key steps such as the intramolecular cyclization of a suitably substituted precursor. A one-pot, three-component synthesis approach, which benefits greatly from microwave irradiation, could potentially construct the 2,3-disubstituted benzofuran core from precursors like a 2-iodophenol (B132878) derivative, a terminal acetylene, and an aryl iodide under Sonogashira conditions. nih.gov The use of microwave heating in such a process would not only shorten reaction times but also minimize the formation of side products. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzofuran Derivatives

| Product Type | Method | Reaction Time | Yield (%) | Reference |

| Benzofuran-2-carboxylic acid | Conventional | ~ 3 hours | High | nih.gov |

| Benzofuran-2-carboxylic acid | Microwave | 5 minutes | 99% | nih.gov |

| Pyrazolyl Benzofuran | Conventional | 4-6 hours | Poor | sapub.org |

| Pyrazolyl Benzofuran | Microwave | 2-4 minutes | High | sapub.org |

| Benzofuran-3(2H)-one | Microwave | 15-30 minutes | 43-58% | researchgate.netnih.gov |

Solvent-Free or Aqueous Reaction Conditions

The replacement of volatile organic compounds (VOCs) with environmentally benign alternatives like water, or eliminating solvents entirely, is a cornerstone of green chemistry. nih.govresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Syntheses conducted in aqueous media or under solvent-free conditions can simplify workup procedures, reduce waste, and mitigate environmental pollution. researchgate.net

For the synthesis of benzofuran scaffolds, several methods have been developed that utilize water as the reaction medium. researchgate.netresearchgate.net These reactions often proceed under mild conditions and can be scaled up effectively. For example, the synthesis of 2-aroylbenzo[b]furans has been accomplished using PEG-400 as a recyclable medium, highlighting a move towards greener solvent choices. researchgate.net Furthermore, iodine-catalyzed methods for synthesizing substituted furans have been shown to be highly effective under solvent-free conditions at ambient temperature, offering a practical and mild alternative to traditional protocols. vhu.edu.vn

In synthesizing this compound, an aqueous or solvent-free approach could be particularly beneficial for the cyclization step. An intramolecular reaction, such as the cyclization of an ortho-hydroxystilbene derivative, could potentially be performed in an aqueous medium, possibly mediated by an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), which is highly soluble in water. researchgate.net The iodination step could also be adapted to greener conditions, drawing inspiration from waste-minimized protocols developed for other aromatic systems which avoid hazardous solvents. researchgate.net

Table 2: Examples of Benzofuran Synthesis in Green Media

| Reaction Type | Catalyst/Promoter | Medium | Key Features | Reference |

| Pyrrole/Benzofuran Synthesis | DABCO | Water | Mild conditions, metal-free | researchgate.net |

| Furan Synthesis | Molecular Iodine | Solvent-free | Ambient temperature, practical | vhu.edu.vnorganic-chemistry.org |

| N-Heterocycle Synthesis | Rh(III) | Water | Catalyst recyclability | researchgate.net |

Recyclable Catalytic Systems

The development of catalytic systems that can be easily recovered and reused is crucial for sustainable chemical manufacturing. Recyclable catalysts reduce production costs and minimize the environmental impact associated with catalyst waste, particularly when heavy metals are involved.

In the field of benzofuran synthesis, palladium nanoparticles have been utilized as a recyclable catalyst for one-pot Sonogashira cross-coupling reactions, which are fundamental for constructing the carbon skeleton of many benzofuran derivatives. organic-chemistry.org These nanoparticle catalysts can be recovered and reused multiple times without a significant loss of activity. organic-chemistry.org Similarly, Rh(III) catalysts have been employed for C-H annulation reactions in water to produce various N-heterocycles, demonstrating excellent recyclability for at least five cycles. researchgate.net The use of an aqueous medium in this system facilitates the separation of the product from the catalyst, which remains in the aqueous phase. researchgate.net

For the synthesis of this compound, a recyclable catalyst could be employed in a key C-C or C-O bond-forming step. For instance, the Sonogashira coupling of a 4-nitro-2-iodophenol with phenylacetylene to form a key precursor could be catalyzed by recyclable palladium nanoparticles. organic-chemistry.org The subsequent iodine-promoted cyclization is also a candidate for green catalysis, as molecular iodine itself can be considered a recyclable catalyst in certain transformations, offering a more sustainable alternative to stoichiometric iodine reagents. vhu.edu.vnorganic-chemistry.org

Table 3: Recyclable Catalysts in Heterocycle Synthesis

| Catalyst System | Reaction Type | Medium | Reusability | Reference |

| Palladium Nanoparticles | Sonogashira Coupling | Not specified | Recyclable without significant activity loss | organic-chemistry.org |

| Rh(III) Complex | C-H Annulation | Water | Active for at least five cycles | researchgate.net |

| Molecular Iodine | Cyclization | Solvent-free | Potentially recyclable catalyst | vhu.edu.vnorganic-chemistry.org |

Chemical Reactivity and Transformations of 3 Iodo 6 Nitro 2 Phenyl 1 Benzofuran

Reactivity at the C3-Iodo Position

The iodine atom at the C3 position is a versatile handle for introducing molecular complexity. Its susceptibility to various palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and halogen dance reactions makes it a focal point for synthetic chemists.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C3-iodo group of the title compound readily participates in these transformations, enabling the synthesis of a wide array of derivatives.

The Suzuki cross-coupling reaction, in particular, has been effectively employed for the arylation of 3-iodobenzofurans. Studies have shown that 3-iodo-2-(methylthio)benzo[b]furan derivatives undergo clean reactions with various aryl boronic acids under mild conditions. researchgate.net These reactions tolerate both electron-donating and electron-withdrawing substituents on the aryl boronic acid, leading to the formation of 3-arylbenzofurans in good yields. researchgate.net This methodology is directly applicable to 3-iodo-6-nitro-2-phenyl-1-benzofuran for the synthesis of novel 3-aryl derivatives.

Similarly, other palladium-catalyzed reactions such as Stille, Sonogashira, and Heck couplings provide avenues for introducing alkyl, alkynyl, and vinyl groups at the C3 position, further expanding the diversity of accessible benzofuran (B130515) derivatives. The synthesis of 2,3-disubstituted benzo[b]furans can be achieved through a palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, highlighting the utility of these reactions in building complex benzofuran cores. nih.gov

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of 3-Substituted Benzofuran Derivatives

| Cross-Coupling Reaction | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Arylbenzofuran |

| Stille Coupling | Organostannane, Pd catalyst | 3-Alkyl/Arylbenzofuran |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynylbenzofuran |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-Vinylbenzofuran |

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), migratory insertion (for Heck), and reductive elimination. Mechanistic studies on related systems have provided insights into these processes. For instance, investigations into palladium-catalyzed C-H arylation with diaryliodonium salts suggest that the turnover-limiting step can be the oxidation of a Pd(II) dimer by the iodine(III) reagent, implicating a bimetallic high oxidation state palladium species as a key intermediate. nih.gov

Detailed mechanistic studies, including kinetic analysis and isotope effects, have been crucial in understanding the role of ligands and additives in promoting these transformations. nih.govnih.govrsc.org For example, the use of specific S,O-ligands has been shown to trigger the formation of more reactive cationic palladium species, accelerating the reaction. nih.govrsc.org While these studies were not performed specifically on this compound, the fundamental principles are applicable and inform the optimization of reaction conditions for this substrate.

While less common than cross-coupling reactions, nucleophilic substitution at the C3 position of iodobenzofurans can occur under specific conditions. The electron-deficient nature of the benzofuran ring, enhanced by the C6-nitro group, can facilitate such reactions. Palladium catalysis can also be employed to enable nucleophilic substitution on benzofuran derivatives. researchgate.net The scope of nucleophiles can include amines, alcohols, and thiols, leading to the corresponding 3-substituted benzofurans. However, the reactivity is highly dependent on the substrate and reaction conditions, and competing side reactions can occur.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This rearrangement has been observed in iodobenzofurans. researchgate.net For instance, treatment of 2-iodobenzofuran (B1590796) with a strong base like lithium 2,2,6,6-tetramethylpiperidide can lead to a halogen dance, resulting in the formation of a 3-iodobenzofuran (B11763985) intermediate that can be trapped with an electrophile. researchgate.net This reaction provides a synthetic route to functionalize the benzofuran ring at a position different from the initial halogenation site. The synthetic utility of this reaction for this compound would involve the potential migration of the iodine to an adjacent, unfunctionalized carbon, opening up new avenues for substitution.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck) for C-C Bond Formation

Transformations Involving the Nitro Group at C6

The nitro group at the C6 position is a strong electron-withdrawing group that significantly influences the reactivity of the benzofuran system. It also serves as a functional group that can be transformed into other important functionalities, such as an amino group, which is a common precursor for the synthesis of various pharmaceuticals.

The reduction of the nitro group to an amine is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal catalysts (e.g., Sn, Fe, Zn in acidic media), or transfer hydrogenation. The resulting 6-aminobenzofuran derivative is a valuable intermediate for further synthetic modifications, including diazotization followed by substitution, or acylation to form amides.

Reduction Reactions to Amino-Benzofuran Derivatives

The reduction of the nitro group on the this compound backbone is a critical transformation, yielding the corresponding 6-amino-3-iodo-2-phenyl-1-benzofuran. This amino derivative serves as a valuable intermediate for further functionalization. The primary challenge in this conversion lies in achieving chemoselectivity, specifically reducing the nitro group while preserving the carbon-iodine bond and the integrity of the benzofuran ring system.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed industrial method for the reduction of aromatic nitro compounds. google.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the specific reduction of this compound, careful selection of the catalyst and reaction conditions is paramount to prevent undesired side reactions, such as hydrodehalogenation (loss of the iodine atom).

Commonly used catalysts for such transformations include platinum or palladium on a carbon support (Pt/C or Pd/C). The reaction is generally carried out in a solvent at elevated temperature and pressure. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer amino products and faster reaction rates. google.com

Table 1: Catalytic Hydrogenation Conditions and Considerations

| Parameter | Description | Potential Issues for this compound |

|---|---|---|

| Catalyst | Noble metals like Platinum (Pt) or Palladium (Pd) on a carbon support. Nickel or Cobalt catalysts are also used. google.com | High catalyst activity can lead to hydrodehalogenation, cleaving the C-I bond. |

| Hydrogen Source | Typically H₂ gas. | High pressures can increase the risk of side reactions. |

| Solvent | Methanol, ethanol, or other suitable organic solvents. | Solvent choice can influence catalyst activity and selectivity. |

| Additives | Vanadium compounds can be added to minimize hydroxylamine intermediates. google.com | May be necessary to ensure complete reduction to the amine and avoid side products. |

| Temperature/Pressure | Conditions are optimized to balance reaction rate and selectivity. | Harsh conditions can lead to degradation of the benzofuran ring or dehalogenation. |

Chemoselective Reduction Techniques

Given the potential for dehalogenation under standard catalytic hydrogenation conditions, chemoselective methods are often preferred for reducing nitroarenes containing sensitive functional groups like iodine. These techniques utilize reducing agents that specifically target the nitro group.

One effective method is the use of metal reductants in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This classical approach, known as the Béchamp reduction when using iron, is highly effective for converting aromatic nitro compounds to their corresponding anilines. Another powerful and selective reducing agent is sodium hydrosulfite (Na₂S₂O₄).

These methods offer the advantage of proceeding under milder conditions than some catalytic hydrogenations, thereby preserving the iodo substituent.

Conversion to Other Nitrogen-Containing Functionalities

The reduction of the nitro group can be controlled to yield intermediates other than the primary amine. Partial reduction, for instance, can lead to the formation of N-(3-iodo-2-phenyl-1-benzofuran-6-yl)hydroxylamine. Phenylhydroxylamine and its derivatives are important chemical intermediates, though their synthesis via catalytic reduction can be challenging due to the thermodynamic stability of the corresponding aromatic amine. mdpi.com The reduction process is complex, with hydroxylamines typically being an intermediate that can be further reduced to anilines or participate in coupling reactions. mdpi.com

Once the 6-amino-3-iodo-2-phenyl-1-benzofuran is obtained, the amino group can be further transformed. For example, it can be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be converted into a wide array of functional groups through Sandmeyer or related reactions, including hydroxyl, cyano, and various halides.

Reactivity of the Phenyl Group at C2

The phenyl group attached to the C2 position of the benzofuran core is also a site for chemical modification, allowing for the synthesis of more complex, substituted derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring

The oxygen atom in the benzofuran ring can donate electron density through resonance, which would activate the ortho and para positions of the C2-phenyl ring. However, the presence of the electron-withdrawing nitro group at the 6-position of the benzofuran will diminish this activating effect. Despite this, the ortho and para positions of the C2-phenyl ring remain the most likely sites for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org

Table 2: Predicted Regioselectivity of SEAr on the C2-Phenyl Group

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at ortho- and para-positions of the C2-phenyl ring. |

| Halogenation | Br₂, FeBr₃ | Substitution at ortho- and para-positions of the C2-phenyl ring. |

| Sulfonation | Fuming H₂SO₄ | Substitution at ortho- and para-positions of the C2-phenyl ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at ortho- and para-positions of the C2-phenyl ring. |

Functionalization of the Phenyl Moiety via Directed Ortho Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org

In the case of this compound, the heteroatom of the benzofuran ring (oxygen) can act as a Lewis base, coordinating to the lithium of the organolithium reagent. This coordination directs the deprotonation to the nearest ortho-position of the C2-phenyl ring. wikipedia.org This method provides a highly specific route to ortho-substituted derivatives that may be difficult to obtain through conventional electrophilic aromatic substitution.

The resulting aryllithium intermediate can react with a wide variety of electrophiles, allowing for the introduction of numerous functional groups at the ortho position of the C2-phenyl ring.

Benzofuran Ring Opening and Rearrangement Reactions

The benzofuran ring system, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, such as photochemical or thermal activation. The presence of substituents like the nitro and phenyl groups can significantly influence the course of these transformations.

Photoinduced rearrangements of benzofuran derivatives, particularly those bearing aryl substituents, can lead to the formation of complex polycyclic structures. A notable example is the photoinduced 6π-electrocyclization observed in 2-(benzofuran-2-yl)-3-phenylpyridine derivatives. rsc.orgresearchgate.net This type of reaction involves the formation of a new six-membered ring through the redistribution of π-electrons upon irradiation with UV light.

For this compound, a plausible photoinduced rearrangement could involve a 6π-electrocyclization between the phenyl group at the 2-position and the furan (B31954) ring. This process would be initiated by the absorption of light, leading to an excited state that can undergo cyclization to form a dihydrophenanthro[b]furan intermediate. Subsequent oxidation or rearrangement of this intermediate could yield stable polycyclic aromatic compounds. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring might influence the electronic properties of the excited state and, consequently, the efficiency and regioselectivity of the cyclization.

The research implications of such photoinduced rearrangements are significant, as they provide a synthetic route to novel and complex heterocyclic systems that may possess interesting photophysical or biological properties. These reactions contribute to the development of photochemical methodologies in organic synthesis, offering pathways to molecular architectures that are not readily accessible through conventional thermal reactions.

For this compound, high temperatures could potentially induce homolytic cleavage of the carbon-iodine bond, generating a benzofuranyl radical. This reactive intermediate could then undergo various transformations, including intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of other reagents. Furthermore, skeletal rearrangements of the benzofuran ring itself, although less common, could be envisioned under harsh thermal conditions, potentially leading to the formation of isomeric structures. The study of such rearrangements could provide insights into the stability and reactivity of substituted benzofurans at elevated temperatures.

Derivatization for Advanced Research Applications

The presence of the iodine atom at the 3-position makes this compound an excellent precursor for a variety of derivatization reactions, particularly transition metal-catalyzed cross-coupling reactions. These transformations are instrumental in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

The carbon-iodine bond at the 3-position of the benzofuran ring is a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. researchgate.netresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of hybrid molecules that incorporate other heterocyclic systems.

Table 1: Potential Cross-Coupling Reactions for the Derivatization of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Hybrid Scaffold |

| Suzuki Coupling | Aryl or heteroaryl boronic acid/ester | C-C single bond | Benzofuran-aryl/heteroaryl |

| Sonogashira Coupling | Terminal alkyne | C-C triple bond | Benzofuran-alkynyl |

| Heck Coupling | Alkene | C-C double bond | Benzofuran-alkenyl |

| Buchwald-Hartwig Amination | Amine | C-N bond | 3-Aminobenzofuran derivative |

| Stille Coupling | Organostannane | C-C single bond | Benzofuran-aryl/vinyl |

For instance, a Suzuki coupling reaction with a pyridineboronic acid would yield a benzofuran-pyridine hybrid, a scaffold of interest in medicinal chemistry due to the prevalence of both moieties in biologically active compounds. Similarly, a Sonogashira coupling with an ethynyl-substituted heterocycle, such as a pyrimidine (B1678525) or a triazole, would lead to the formation of extended π-conjugated systems with potential applications in materials science. Copper-catalyzed reactions can also be employed for the synthesis of benzofuran-fused heterocycles. rsc.org

The electron-withdrawing nitro group at the 6-position can influence the reactivity of the C-I bond, potentially making it more susceptible to oxidative addition in the catalytic cycle of these cross-coupling reactions. The synthesis of such hybrid scaffolds is a key strategy in drug discovery and development, as it allows for the exploration of new chemical space and the combination of pharmacophoric features from different classes of compounds.

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. While specific examples of the preparation of labeled this compound are not documented, general methods for the synthesis of deuterated and 13C-labeled benzofurans can be applied. nih.govrsc.org

For mechanistic studies of the aforementioned rearrangement or derivatization reactions, isotopically labeled analogues of this compound could be synthesized. For example, a deuterated version of the phenyl group could be introduced by using a deuterated starting material in the initial synthesis of the benzofuran core. Alternatively, a 13C-labeled precursor could be used to introduce a specific labeled carbon atom into the benzofuran skeleton.

These labeled compounds could then be used in kinetic isotope effect studies to determine the rate-determining step of a reaction or in NMR and mass spectrometry-based experiments to trace the path of the labeled atom throughout a chemical transformation. Such studies are crucial for gaining a fundamental understanding of the reactivity of this compound and for optimizing reaction conditions for the synthesis of desired products.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure Using X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and the precise atomic arrangement in a crystal lattice. nih.gov For 3-Iodo-6-nitro-2-phenyl-1-benzofuran, this analysis would involve growing a suitable single crystal and exposing it to an X-ray beam. growingscience.com The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the exact position of each atom.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar compounds, such as other substituted 2-phenyl-1-benzofurans, provides insight into the expected results. nih.gov Key parameters obtained from such an analysis are detailed in the table below.

Table 1: Representative Crystallographic Data for a Substituted 2-Phenyl-1-benzofuran Analog

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3769 (11) |

| b (Å) | 10.105 (2) |

| c (Å) | 12.320 (3) |

| α (°) | 70.85 (3) |

| β (°) | 82.89 (3) |

| γ (°) | 84.87 (3) |

| Volume (ų) | 626.6 (2) |

| Z | 2 |

Data is representative of a related nitro-phenyl compound and serves as an illustrative example. nih.gov

The solid-state conformation of the molecule is also revealed through X-ray diffraction. A key feature of 2-phenyl-1-benzofuran derivatives is the dihedral angle between the planar benzofuran (B130515) ring system and the substituent phenyl ring. nih.gov In the case of this compound, this angle is influenced by the steric and electronic effects of the iodo, nitro, and phenyl groups.

Studies on analogous compounds show that the phenyl ring is typically rotated out of the benzofuran plane. For instance, in 3-ethylsulfinyl-5-iodo-2-phenyl-1-benzofuran, the dihedral angle is 32.56 (6)°. nih.gov In another related structure, 5-iodo-2-phenyl-3-phenylsulfinyl-1-benzofuran, this angle is 40.47 (5)°. researchgate.net The solid-state packing can be further stabilized by intermolecular interactions, such as I···O halogen bonds, which are observed in similar iodo-substituted benzofurans. nih.govresearchgate.net The presence of the nitro group may also lead to specific packing arrangements influenced by dipole-dipole interactions. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is used for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. scispace.com

¹H NMR: Provides information on the chemical shift and multiplicity of protons, indicating their electronic environment and neighboring protons.

¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the molecule's conformation in solution. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

| Position | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 2 | C | ~150-155 | - | H-2', H-6' |

| 3 | C | ~90-95 | - | H-4, H-2', H-6' |

| 3a | C | ~150-155 | - | H-4, H-5 |

| 4 | H/C | ~120-125 | ~7.8-8.0 (d) | C-3, C-5, C-7a |

| 5 | H/C | ~115-120 | ~7.5-7.7 (dd) | C-3a, C-7 |

| 6 | C | ~145-150 | - | H-5, H-7 |

| 7 | H/C | ~110-115 | ~8.2-8.4 (d) | C-5, C-3a |

| 7a | C | ~130-135 | - | H-4, H-5 |

| 1' | C | ~130-135 | - | H-2', H-3' |

| 2', 6' | H/C | ~128-132 | ~7.9-8.1 (m) | C-2, C-4' |

| 3', 5' | H/C | ~128-132 | ~7.4-7.6 (m) | C-1', C-4' |

| 4' | H/C | ~129-133 | ~7.4-7.6 (m) | C-2', C-3' |

Note: Chemical shifts are estimates based on data for related benzofuran and nitroaromatic structures. Actual values may vary.

While the solid-state conformation is fixed, molecules in solution can exhibit dynamic behavior. nih.gov Advanced NMR techniques, such as variable-temperature (VT) NMR studies, can be employed to investigate the conformational dynamics of this compound. These studies could probe the rotational barrier of the C2-phenyl bond, providing insight into the conformational flexibility of the molecule in different solvent environments. The rotation of the nitro group, while often fast on the NMR timescale at room temperature, can also be studied under certain conditions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.

For this compound (C₁₄H₈INO₃), HRMS would confirm its elemental composition. Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The analysis of fragmentation patterns of related benzofurans and nitroaromatic compounds allows for the prediction of the primary fragmentation pathways. nih.govresearchgate.net

Key expected fragmentation processes include:

Loss of the nitro group (NO₂•, 46 Da).

Loss of nitric oxide (NO•, 30 Da) followed by carbon monoxide (CO, 28 Da).

Loss of the iodine atom (I•, 127 Da).

Cleavage of the phenyl group (C₆H₅•, 77 Da).

Formation of a 2-phenylbenzofuran (B156813) fragment ion through rearrangement and elimination. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

|---|---|---|

| 379 | [M]⁺• | [C₁₄H₈INO₃]⁺• |

| 333 | [M - NO₂]⁺ | [C₁₄H₈IO]⁺ |

| 252 | [M - I]⁺ | [C₁₄H₈NO₃]⁺ |

| 206 | [M - I - NO₂]⁺ | [C₁₄H₈O]⁺ |

| 178 | [C₁₃H₈O]⁺ | [C₁₃H₈O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound (Chemical Formula: C₁₄H₈INO₃), the theoretical exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated. An experimental HRMS analysis would then aim to measure this value. A close correlation between the measured and theoretical mass would confirm the elemental composition and, by extension, the molecular weight of the compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₄H₈INO₃ | Data not available |

| [M+H]⁺ | C₁₄H₉INO₃ | Data not available |

| [M+Na]⁺ | C₁₄H₈INNaO₃ | Data not available |

(Note: Specific theoretical mass values require calculation based on the exact masses of the most abundant isotopes of each element. This data is not currently published for this compound.)

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then detected, providing a "fingerprint" of the molecule's structure.

The fragmentation of this compound would be expected to occur at the weakest bonds and lead to the loss of specific functional groups. For instance, potential fragmentation pathways could involve the loss of the nitro group (NO₂), the iodine atom (I), or cleavages within the benzofuran ring system or the phenyl substituent. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. Without experimental data, a theoretical fragmentation pattern can be hypothesized but not confirmed.

Table 2: Hypothetical Fragmentation Data from MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| Theoretical [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ |

| Theoretical [M+H]⁺ | [M+H - I]⁺ | I |

| Theoretical [M+H]⁺ | [M+H - C₆H₅]⁺ | C₆H₅ |

(Note: This table represents hypothetical fragmentation pathways. Actual fragmentation would need to be determined experimentally.)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also provide insights into the molecule's conformation.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the nitro group (NO₂), the carbon-iodine bond (C-I), the aromatic rings (C-H and C=C stretching), and the ether linkage (C-O-C) of the benzofuran core. The positions and intensities of these bands would confirm the presence of these functional groups. While general spectral regions for these groups are known, the precise wavenumbers for this specific molecule are not documented.

Table 3: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | ~1300 - 1370 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C | Stretch | ~1400 - 1600 |

| Benzofuran C-O-C | Stretch | ~1000 - 1250 |

| Carbon-Iodine (C-I) | Stretch | ~500 - 600 |

(Note: These are general ranges and the actual peak positions for the target compound may vary.)

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study stereochemistry in chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image.

Based on the structure of this compound, it does not possess a stereocenter and is therefore achiral. As a result, it would not exhibit a CD or ORD spectrum. These techniques would not be applicable for the stereochemical research of this particular compound.

Computational and Theoretical Investigations of 3 Iodo 6 Nitro 2 Phenyl 1 Benzofuran

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational to the computational study of molecules. DFT methods, such as those using the B3LYP or PBE functionals with basis sets like 6-31G(d,p), have been shown to provide a reliable balance between accuracy and computational cost for medium-to-large sized organic molecules, including benzofuran (B130515) derivatives. physchemres.org Ab initio methods, while more computationally intensive, offer high accuracy for smaller systems. These calculations provide a detailed picture of the molecule's fundamental characteristics.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For 3-Iodo-6-nitro-2-phenyl-1-benzofuran, key geometric parameters of interest include the planarity of the benzofuran ring system, the rotational angle (dihedral angle) of the phenyl group at position 2, and the orientation of the nitro group at position 6. Studies on the parent 2-phenylbenzofuran (B156813) molecule show it has a pseudo-planar geometry, with the dihedral angle between the benzofuran and phenyl rings being nearly 0°. physchemres.org However, the introduction of bulky substituents can cause this angle to increase significantly due to steric hindrance. For example, related iodinated benzofurans exhibit dihedral angles between the phenyl and benzofuran planes of 24.3° to 28.3°. nih.gov The nitro group is also likely to be twisted out of the plane of the benzofuran ring to minimize steric repulsion.

| Parameter | Description | Expected Significance for this compound |

|---|---|---|

| Dihedral Angle (Benzofuran-Phenyl) | The torsion angle between the planes of the benzofuran core and the phenyl ring at C2. | Influences the degree of π-conjugation between the two ring systems, affecting electronic properties. Likely non-zero due to the iodine at C3. |

| Torsional Angle (C-C-N-O) | The angle of the nitro group relative to the plane of the benzofuran ring. | Affects the electronic interaction of the electron-withdrawing nitro group with the aromatic system. |

| Bond Length (C3-I) | The distance between the carbon atom at position 3 and the iodine atom. | A key parameter for structural validation and understanding the steric and electronic effects of the iodine substituent. |

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the nitro group and the furan (B31954) oxygen, while positive potentials would be located on the hydrogen atoms.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound or for identifying unknown substances.

NMR Spectroscopy : DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. github.iochemaxon.comnmrdb.org These predicted spectra can be compared with experimental data to aid in structural elucidation.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum, helping to identify functional groups such as the N-O stretches of the nitro group, C-O stretches of the furan, and C-H bonds of the aromatic rings. nih.gov

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which can be correlated with the absorption maxima (λ_max) observed in a UV-Visible spectrum. These transitions are often related to the HOMO-LUMO gap. sci-hub.se

DFT-based reactivity descriptors provide quantitative insights into the chemical behavior of a molecule. semanticscholar.org

Global Reactivity Descriptors : These parameters describe the reactivity of the molecule as a whole. They are derived from the HOMO and LUMO energies and include chemical potential, global hardness (resistance to change in electron distribution), global softness (the inverse of hardness), and the electrophilicity index. researchgate.net A "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule. researchgate.net

Local Reactivity Descriptors : Fukui functions are used to identify the reactivity of individual atoms within a molecule. mdpi.com By calculating the condensed Fukui functions for electrophilic, nucleophilic, and radical attack, one can predict which specific sites on the this compound molecule are most likely to participate in a given reaction. semanticscholar.org For example, this analysis could pinpoint whether an incoming electrophile would preferentially attack the phenyl ring or the benzofuran core. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation of electron cloud; higher values indicate greater stability. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; higher values indicate greater reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ is the chemical potential | Measures the ability of a species to accept electrons. |

| Fukui Function (f(r)) | Derivative of electron density | Identifies the most reactive atomic sites within a molecule for specific types of reactions. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically model a molecule in a static, isolated state (in the gas phase), molecular dynamics (MD) simulations are used to study its dynamic behavior over time. easychair.org MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be employed to:

Explore its conformational flexibility in different solvents.

Study how the phenyl ring rotates relative to the benzofuran core over time.

Investigate its interactions with biological macromolecules, such as enzymes or DNA, to understand potential mechanisms of action. This involves placing the molecule in a simulated environment (e.g., a box of water molecules with a protein) and observing its trajectory and binding modes.

Quantitative Structure-Activity Relationship (QSAR) Studies at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is particularly valuable in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

A theoretical QSAR study involving this compound would typically involve:

Dataset Selection : Compiling a series of related benzofuran derivatives with experimentally measured biological activity (e.g., antifungal, anticancer). nih.gov

Descriptor Calculation : Using quantum chemical methods (like DFT) to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various electronic, steric, and physicochemical properties.

Model Building : Employing statistical techniques, such as Multiple Linear Regression (MLR), to build a model that correlates a subset of the calculated descriptors with the observed biological activity. physchemres.org

Model Validation : Rigorously validating the statistical quality and predictive power of the QSAR model using various metrics. nih.gov

For a class of compounds including this compound, a robust QSAR model could reveal which molecular properties are most critical for its biological activity, thereby guiding the rational design of more potent and selective analogues. physchemres.orgnih.gov

Derivation of Molecular Descriptors

In the computational analysis of benzofuran derivatives, including this compound, molecular descriptors are crucial for developing quantitative structure-activity relationships (QSAR). nih.govnih.gov These descriptors are numerical values that encode distinct physicochemical and structural features of the molecule. nih.gov The generation of these parameters is a foundational step in predicting the biological activity and properties of novel compounds. physchemres.org For the 2-phenyl-1-benzofuran scaffold, quantum chemical descriptors are often calculated using methods like Density Functional Theory (DFT), which can provide insights into electronic properties, molecular geometry, and reactivity. physchemres.orgphyschemres.org

Commonly derived descriptors for benzofuran-like structures fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). uobasrah.edu.iqresearchgate.net The energy gap (ΔE = ELUMO – EHOMO), dipole moment (μ), and atomic charges on specific atoms (e.g., the nitro group) are also critical, as they relate to molecular reactivity and interaction potential. uobasrah.edu.iqresearchgate.netmdpi.com

Steric and Topological Descriptors: These describe the size, shape, and branching of the molecule. nih.gov Parameters such as molecular weight (MW), molar refractivity (MR), surface tension, and parachor are frequently calculated. nih.gov Topological indices provide information about molecular connectivity and are essential for understanding how the molecule's shape influences its activity. derpharmachemica.com

Hydrophobicity Descriptors: The logarithm of the octanol/water partition coefficient (logP) is a primary descriptor for hydrophobicity, which heavily influences the pharmacokinetic profile of a compound. nih.govmdpi.com

Table 1: Representative Molecular Descriptors in Benzofuran QSAR Studies

| Descriptor Category | Specific Descriptor | Typical Method of Calculation | Relevance |

|---|---|---|---|

| Electronic | EHOMO (Highest Occupied Molecular Orbital energy) | DFT, Semi-empirical (e.g., AM1, PM3) | Electron-donating capability, susceptibility to electrophilic attack |

| ELUMO (Lowest Unoccupied Molecular Orbital energy) | DFT, Semi-empirical (e.g., AM1, PM3) | Electron-accepting capability, susceptibility to nucleophilic attack | |

| ΔE (HOMO-LUMO gap) | Calculated from EHOMO and ELUMO | Chemical reactivity and stability | |

| Dipole Moment (μ) | DFT, Semi-empirical | Polarity, strength of dipole-dipole interactions | |

| Atomic Charges (e.g., QN on nitro group) | Mulliken Population Analysis, NBO | Electrostatic interaction sites | |

| Steric/Topological | Molecular Weight (MW) | Sum of atomic weights | Molecular size |

| Molar Refractivity (MR) | Empirical calculation | Molar volume and polarizability | |

| T_C_C_7 (Topological Descriptor) | Graph theory | Molecular shape and branching derpharmachemica.com | |

| Hydrophobicity | logP (Partition Coefficient) | Computational models (e.g., ClogP) | Membrane permeability, solubility |

Statistical Modeling of Structure-Property/Activity Relationships

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is employed to correlate the molecular descriptors (see 5.3.1) with the biological activities of a series of compounds. nih.gov For benzofuran derivatives, various linear and non-linear regression methods are used to build predictive models. nih.govphyschemres.org These models are essential for understanding which molecular features are critical for a desired biological effect and for guiding the design of new, more potent analogues. nih.gov

Several statistical techniques have been successfully applied to model the activity of benzofuran-related structures:

Multiple Linear Regression (MLR): This method generates a simple linear equation that relates a set of descriptors to the biological activity. physchemres.orgphyschemres.org For instance, an MLR model for arylbenzofuran derivatives acting as H3-receptor antagonists identified topological descriptors as key determinants of activity. derpharmachemica.com

Partial Least Squares (PLS): PLS is another linear regression technique that is particularly useful when the number of descriptors is large or when they are correlated. nih.gov It has been used to model the toxicity of nitroaromatic compounds, a class to which this compound belongs. nih.gov

Machine Learning Methods: More advanced techniques like Random Forest (RF) and Support Vector Regression (SVR) can capture complex, non-linear relationships between structure and activity and have been applied in QSAR studies of 2-phenyl-2,3-dihydrobenzofurans. nih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D descriptors. They analyze the steric and electrostatic fields surrounding the molecules to create a 3D map of favorable and unfavorable regions for activity. researchgate.net These models are particularly insightful for optimizing ligand-receptor interactions.

For this compound, a QSAR model would aim to predict its activity based on descriptors influenced by its unique substituents. The model might reveal that the strong electron-withdrawing nature of the nitro group (quantified by ELUMO or atomic charges) and the size and polarizability of the iodine atom are critical for a specific biological activity. mdpi.comnih.govresearchgate.net The statistical quality and predictive power of any QSAR model are rigorously assessed using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (pred_r²). physchemres.orgderpharmachemica.com

Table 2: Comparison of QSAR Models Used for Benzofuran and Related Compounds

| Model Type | Description | Statistical Parameters Example | Reference |

|---|---|---|---|

| MLR | Multiple Linear Regression | R² = 0.86-0.93, F-ratio = 16.0-81.0 | physchemres.orguobasrah.edu.iq |

| PLS | Partial Least Squares | r² = 0.8662, q² = 0.6029, pred_r² = 0.3940 | derpharmachemica.com |

| 3D-QSAR (CoMFA/CoMSIA) | 3D field-based analysis | Statistically significant models with good predictive power for new compounds. | researchgate.net |

| Machine Learning (RF/SVR) | Non-linear regression methods | Often show superior performance to linear models for complex datasets. | nih.gov |

Molecular Docking and Protein-Ligand Interaction Studies (In Silico, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. africanjournalofbiomedicalresearch.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.govresearchgate.net For benzofuran derivatives, docking studies have been conducted against a wide range of protein targets, including kinases, enzymes, and receptors, to rationalize their biological activities. researchgate.netnih.govnih.gov

Prediction of Binding Modes with Research Targets

Docking simulations predict how this compound would fit into the binding pocket of a target protein, identifying key intermolecular interactions that stabilize the complex. Studies on structurally similar 2-phenyl-benzofuran derivatives have revealed common interaction patterns. nih.govnih.gov

Key interactions observed for benzofuran scaffolds include:

Hydrogen Bonds: The oxygen atom in the benzofuran ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with donor residues in the protein active site, such as arginine, serine, or glutamic acid. nih.govresearchgate.net

Hydrophobic Interactions: The aromatic rings of the benzofuran core and the 2-phenyl substituent typically engage in hydrophobic interactions, including pi-pi stacking, with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. mdpi.comijper.org

Halogen Bonds: The iodine atom at the 3-position is a significant feature. As a soft Lewis acid, it can form halogen bonds with Lewis basic sites in the receptor, such as the backbone carbonyl oxygen of an amino acid. This type of interaction can be a critical determinant of binding affinity and selectivity. mdpi.com

For example, in studies of 2-phenyl-benzofuran carboxamides as inhibitors of Staphylococcus aureus Sortase A, molecular docking showed H-bond interactions with residues Cys184, Trp194, and Arg197. nih.gov Similarly, docking of benzofuran hybrids into kinase targets like PI3K and VEGFR-2 showed interactions with key residues such as Val851. researchgate.netnih.gov Therefore, it is predicted that this compound would orient itself within a target's active site to maximize these types of favorable interactions.

Table 3: Predicted Interaction Types for this compound

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| 2-Phenyl Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Benzofuran Core | Pi-Pi Stacking / Hydrophobic | Phe, Tyr, Trp |

| Furan Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (Lys) |

| 6-Nitro Group | Hydrogen Bond Acceptor | Arginine (Arg), Lys, Glutamine (Gln) |

| 3-Iodo Group | Halogen Bond / Hydrophobic | Backbone Carbonyls (e.g., Gly, Leu), Leucine (Leu), Valine (Val) |

Ligand Efficiency and Binding Energy Calculations

Beyond predicting the binding pose, computational studies quantify the strength of the protein-ligand interaction. The binding energy (or docking score) is a calculated value that estimates the free energy of binding (ΔGbind) for the ligand-receptor complex. africanjournalofbiomedicalresearch.com A more negative value typically indicates a more stable complex and higher binding affinity. africanjournalofbiomedicalresearch.comresearchgate.net These scores are calculated by docking software (e.g., AutoDock, GLIDE) using scoring functions that account for the various intermolecular forces described above. researchgate.netijper.org For a series of 5-nitrobenzofuran (B105749) derivatives, calculated binding energies ranged from -6.9 to -10.4 kcal/mol. africanjournalofbiomedicalresearch.comresearchgate.net

Ligand efficiency (LE) is a metric used to compare compounds of different sizes. It is calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms) in the ligand. LE provides a measure of the binding energy per atom, helping to identify small, efficient fragments that can be optimized into more potent lead compounds.

In studies of nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA), computational predictions of binding affinity were confirmed experimentally, demonstrating the utility of these in silico calculations. nih.gov For this compound, these calculations would be essential to rank its potential affinity against various protein targets and compare its efficiency to other potential inhibitors.

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies, often employing DFT calculations, are used to investigate the reactivity of a molecule and elucidate the pathways of its chemical transformations. mdpi.comresearchgate.net These studies can map out reaction energy profiles, identify transition states and intermediates, and explain regioselectivity and stereoselectivity. rsc.org

For this compound, its reactivity is largely dictated by the strong electron-withdrawing nature of the nitro group. This group significantly lowers the electron density of the benzofuran ring system, making it highly electrophilic and susceptible to nucleophilic attack. mdpi.commdpi.com Theoretical studies on similar nitroaromatic compounds confirm that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

DFT calculations can be used to model the reaction of this compound with various nucleophiles. researchgate.net Such studies would likely predict that nucleophilic addition occurs preferentially at electron-deficient positions of the benzofuran ring. mdpi.com The calculations would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products. nih.gov

Energy Calculation: Determining the relative energies of all species along the reaction coordinate to find the activation energy barriers. nih.gov

Aromaticity Analysis: Using indices like HOMA (Harmonic Oscillator Model of Aromaticity) to quantify the loss of aromaticity in the formation of intermediates (e.g., Meisenheimer complexes) and its recovery upon product formation, which is a key factor in the reaction kinetics. mdpi.com

Charge Distribution Analysis: Calculating Mulliken or NBO charges to identify the most electrophilic carbon atoms, thereby predicting the site of nucleophilic attack. mdpi.com

These theoretical investigations provide a deep, molecular-level understanding of why the compound reacts the way it does, complementing experimental observations and guiding the design of synthetic routes. nih.gov

Applications in Synthetic Organic Chemistry and Chemical Biology Research

3-Iodo-6-nitro-2-phenyl-1-benzofuran as a Versatile Building Block

In synthetic organic chemistry, the compound is recognized as a versatile building block. The benzofuran (B130515) nucleus is a "privileged scaffold," frequently found in biologically active natural products and pharmaceuticals. rsc.org The presence of both an iodo and a nitro group provides two distinct points for chemical diversification, allowing for the systematic construction of novel molecular entities. frontiersin.orgnih.gov